Barium p-methylbenzoate

Description

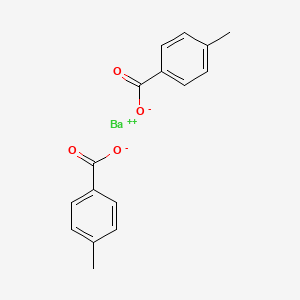

Barium p-methylbenzoate is a coordination compound comprising barium ions (Ba²⁺) coordinated with p-methylbenzoate ligands. The p-methylbenzoate anion (C₈H₇O₂⁻) is derived from p-methylbenzoic acid, where a methyl group substitutes the para position of the benzene ring. This structural modification enhances lipophilicity compared to unsubstituted benzoates, influencing solubility and reactivity .

Molecular Formula and Weight:

The compound is hypothesized to have the formula Ba(C₈H₇O₂)₂. Based on stoichiometry:

- Barium (Ba²⁺): 137.33 g/mol

- Two p-methylbenzoate anions: 2 × 135 g/mol = 270 g/mol

- Total molecular weight: ~407.33 g/mol (estimated).

Structure

3D Structure of Parent

Properties

CAS No. |

93904-98-4 |

|---|---|

Molecular Formula |

C16H14BaO4 |

Molecular Weight |

407.6 g/mol |

IUPAC Name |

barium(2+);4-methylbenzoate |

InChI |

InChI=1S/2C8H8O2.Ba/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

HVHWAUVVZBOIDD-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Ba+2] |

Related CAS |

99-94-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium p-methylbenzoate can be synthesized through a reaction between p-methylbenzoic acid and barium hydroxide. The reaction typically involves dissolving p-methylbenzoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of barium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Barium p-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The methyl group in the p-methylbenzoate moiety can be oxidized to form a carboxyl group, resulting in the formation of barium terephthalate.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Substitution: Reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation can be used.

Major Products Formed:

Oxidation: Barium terephthalate.

Substitution: Barium derivatives of nitrated or halogenated p-methylbenzoate.

Scientific Research Applications

Barium p-methylbenzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various organic reactions.

Biology: Its potential biological activities are being explored, including its role as a ligand in coordination chemistry.

Medicine: Research is ongoing to investigate its potential use in medical imaging and as a contrast agent due to the high atomic number of barium.

Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which barium p-methylbenzoate exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it can act as a ligand, forming complexes with metal ions. The barium ion can also interact with biological molecules, potentially affecting cellular processes. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility : Expected to be low in water due to barium’s +2 charge and large ionic radius, similar to other barium carboxylates .

- Thermal Stability : Likely decomposes above 300°C, consistent with metal-organic frameworks .

Comparison with Similar Compounds

The following table and analysis compare barium p-methylbenzoate with structurally or functionally related compounds, emphasizing substituent effects, metal center roles, and applications.

Table 1: Comparative Properties of this compound and Analogues

Structural and Functional Analysis

Barium Monofluoride (BaF)

- Key Differences: BaF is an inorganic ionic compound, unlike the organometallic this compound. Its high melting point (1367°C) and insolubility in water contrast sharply with the organic ligand-driven properties of this compound .

Sodium p-Methylbenzoate

- Solubility: The sodium salt’s high water solubility (due to Na⁺’s small ionic radius and +1 charge) highlights the critical role of the counterion in carboxylate compounds. Barium’s +2 charge reduces solubility, favoring non-aqueous media for reactions .

- Applications : Sodium p-methylbenzoate is used as a preservative, a role impractical for barium derivatives due to toxicity concerns.

Copper(II) p-Methylbenzoate Complex

- Coordination Chemistry : The copper complex in demonstrates that p-methylbenzoate ligands facilitate DNA intercalation, a property unlikely in barium analogues due to barium’s lack of redox activity and larger size .

- Thermal Behavior : Both compounds decompose near 250–300°C, suggesting metal-carboxylate bonds govern thermal stability.

p-Nitrobenzoate and p-Toluenesulphonamide Derivatives

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in p-nitrobenzoate) increase acidity and reactivity compared to the electron-donating methyl group in p-methylbenzoate. This difference impacts solubility and biological activity .

Data Gaps and Research Needs

Direct studies on this compound are scarce. Key unresolved questions include:

- Exact solubility parameters in polar vs. non-polar solvents.

- Crystal structure details, which could clarify coordination geometry (e.g., monodentate vs. bidentate ligand binding).

- Catalytic or material science applications , inferred from copper analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.